molecular formula C11H17NO B15257936 2-Phenyl-2-(propylamino)ethan-1-ol CAS No. 166526-07-4

2-Phenyl-2-(propylamino)ethan-1-ol

Cat. No.: B15257936
CAS No.: 166526-07-4
M. Wt: 179.26 g/mol
InChI Key: OEOMUWHLBIAACU-UHFFFAOYSA-N
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Description

2-Phenyl-2-(propylamino)ethan-1-ol, with the CAS number 68058-02-6, is a chemical compound of significant interest in organic and medicinal chemistry research. This compound features a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . Its structure incorporates both an ethanolamine and a phenyl group, making it a potential intermediate or building block for the synthesis of more complex molecules. The primary research applications for 2-Phenyl-2-(propylamino)ethan-1-ol are in pharmaceutical development. Compounds with similar 2-amino-1-phenylethanol structural motifs are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients . The presence of both amine and alcohol functional groups on a chiral center makes this compound a valuable scaffold for creating novel molecules, potentially for central nervous system targets. The structural analogy to other amino-alcohols suggests potential for further chemical modification into candidates for pharmacological evaluation . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in a controlled laboratory environment, adhering to all applicable safety protocols.

Properties

CAS No.

166526-07-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-phenyl-2-(propylamino)ethanol

InChI

InChI=1S/C11H17NO/c1-2-8-12-11(9-13)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3

InChI Key

OEOMUWHLBIAACU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Functionalization of 2-Phenyl-1,3-propanediol

The diol undergoes selective protection and substitution to introduce the propylamino group:

  • Protection of Primary Hydroxyl : One hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in dimethylformamide (DMF), yielding 3-(tert-butyldimethylsilyloxy)-2-phenylpropan-1-ol.
  • Tosylation of Secondary Hydroxyl : The unprotected hydroxyl is converted to a tosylate using toluenesulfonyl chloride (TsCl) in pyridine, forming 3-(tert-butyldimethylsilyloxy)-2-phenylpropyl tosylate.
  • Nucleophilic Amination : The tosylate undergoes displacement with propylamine in tetrahydrofuran (THF) at 60°C, yielding the silyl-protected amine intermediate.
  • Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the silyl group, affording 2-phenyl-2-(propylamino)ethan-1-ol with an overall yield of 45–50% from the diol.

This method benefits from the high purity of the diol precursor and avoids hazardous reagents, making it suitable for large-scale production.

Epoxide Ring-Opening with Propylamine

A direct one-step synthesis involves the nucleophilic ring-opening of styrene oxide (1,2-epoxyethylbenzene) with propylamine. The reaction proceeds in ethanol under reflux (80°C) for 12 hours, where the amine attacks the less substituted carbon of the epoxide, yielding 2-phenyl-2-(propylamino)ethan-1-ol.

Reaction Optimization

  • Solvent Effects : Polar solvents like ethanol enhance reaction rates by stabilizing transition states.
  • Temperature : Elevated temperatures (70–90°C) improve conversion but may increase side products such as diaminated derivatives.
  • Stoichiometry : A 1:1 molar ratio of styrene oxide to propylamine maximizes yield (65–70%), while excess amine promotes over-alkylation.

This method offers simplicity and avoids multi-step protection-deprotection sequences, though scalability is limited by the cost of styrene oxide.

Curtius Rearrangement-Based Synthesis

Adapting the methodology from Chinese Patent CN105085278A, 2-phenyl-2-(propylamino)ethan-1-ol can be synthesized via a four-step sequence:

  • Nitrile Formation : Benzyl chloride reacts with isobutyronitrile at −78°C in THF using lithium diisopropylamide (LDA) as a base, yielding 2-methyl-1-phenyl-2-butyronitrile.
  • Hydrolysis to Carboxylic Acid : The nitrile is hydrolyzed with aqueous NaOH at 120°C to form 2-methyl-1-phenyl-2-butyric acid.
  • Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, which is trapped with benzyl alcohol to form a carbamate.
  • Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the carbamate, delivering 2-phenyl-2-(propylamino)ethan-1-ol with a total yield of 40–45%.

While this route avoids cyanide reagents, the use of cryogenic conditions and azide compounds poses safety challenges.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Limitations
Diol Functionalization 5 45–50% High-purity intermediate; Scalable Multi-step protection/deprotection
Epoxide Ring-Opening 1 65–70% Simplicity; Short reaction time Cost of styrene oxide; Byproduct formation
Curtius Rearrangement 4 40–45% Avoids cyanides; Robust literature protocol Cryogenic conditions; Azide handling

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(propylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylacetone or benzaldehyde.

    Reduction: Formation of 2-phenyl-2-(propylamino)ethane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Phenyl-2-(propylamino)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(propylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with four analogs (Table 1), focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP* Solubility (mg/mL) Applications/Notes
2-Phenyl-2-(propylamino)ethan-1-ol C₁₁H₁₇NO 179.26 Phenyl, propylamino, hydroxyl 1.8 ~5 (in ethanol) Discontinued; limited stability
(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Imp. F(EP)) C₁₂H₁₉NO₂ 209.29 Phenoxy, isopropylamino, hydroxyl 1.2 ~20 (in water) Pharmaceutical reference standard
2-(4-(2-Aminopropyl)-2-methoxyphenyl)ethan-1-ol C₁₃H₂₁NO₂ 223.31 Methoxyphenyl, aminopropyl, hydroxyl 0.9 ~50 (in water) Metabolite of 5-APB/6-APB drugs
1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol C₁₄H₁₇FO 220.28 Fluorophenyl, dicyclopropyl, hydroxyl 2.5 ~2 (in DMSO) Intermediate in organometallic synthesis

*logP values estimated via computational tools (e.g., ChemAxon).

Key Findings from Comparative Studies

Physicochemical Properties
  • Lipophilicity: The phenyl group in 2-Phenyl-2-(propylamino)ethan-1-ol contributes to higher lipophilicity (logP = 1.8) compared to methoxy-substituted analogs (logP = 0.9 for C₁₃H₂₁NO₂). This impacts membrane permeability and bioavailability .
  • Solubility: The methoxy and aminopropyl groups in C₁₃H₂₁NO₂ enhance aqueous solubility (~50 mg/mL) due to increased polarity, whereas the fluorophenyl analog (C₁₄H₁₇FO) exhibits poor solubility (~2 mg/mL in DMSO) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-2-(propylamino)ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-phenyl-2-hydroxyethyl derivatives with propylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) typically yields the target amine. Temperature (40–80°C), solvent polarity (e.g., ethanol vs. THF), and stoichiometric ratios (amine:halide ≥1.2:1) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .

Q. How can the stereochemistry and structural integrity of 2-phenyl-2-(propylamino)ethan-1-ol be validated post-synthesis?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm the presence of the propylamino chain (δ ~2.5–3.0 ppm for N–CH₂; δ ~1.4–1.6 ppm for CH₂–CH₂–CH₃) and the ethanol moiety (δ ~3.6 ppm for –CH₂OH). X-ray crystallography or IR spectroscopy (O–H stretch ~3300 cm⁻¹) further validates hydrogen bonding and spatial arrangement. Mass spectrometry (ESI-MS) ensures molecular ion consistency with theoretical mass (C₁₁H₁₇NO: 179.13 g/mol) .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to handling this compound in vitro?

  • Methodological Answer: The compound’s logP (~1.8) suggests moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, ethanol). Aqueous solubility is limited (~5–10 mg/mL at 25°C) but can be enhanced via hydrochloride salt formation. Thermal stability (TGA/DSC analysis) should be assessed for storage conditions (recommended: −20°C under argon) .

Advanced Research Questions

Q. How does 2-phenyl-2-(propylamino)ethan-1-ol interact with biological targets (e.g., receptors, enzymes), and what binding assays are suitable for mechanistic studies?

  • Methodological Answer: Structural analogs (e.g., pyrrolo-pyrimidine derivatives) exhibit EGFR kinase inhibition via competitive binding to the ATP pocket . For this compound, perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Pair with molecular docking (AutoDock Vina) using the propylamino chain as a flexible ligand to model interactions. Validate via cell-based assays (IC₅₀ in EGFR-overexpressing lines like A549) .

Q. What are the contradictions in reported biological activity data for similar amino alcohols, and how can they be resolved experimentally?

  • Methodological Answer: Discrepancies in DNA intercalation efficiency between ethylamino vs. propylamino derivatives (e.g., lower Kd for propylamino in threading assays) may arise from steric hindrance or altered hydrophobic interactions . Resolve via competitive displacement assays (ethidium bromide exclusion) and circular dichroism to track DNA conformational changes. Compare results across buffer conditions (ionic strength, pH) to isolate electrostatic vs. van der Waals contributions .

Q. How can the metabolic stability and toxicity profile of 2-phenyl-2-(propylamino)ethan-1-ol be evaluated for preclinical development?

  • Methodological Answer: Conduct hepatic microsome assays (human/rat) to measure half-life (t₁/₂) and identify CYP450 isoforms involved in oxidation (e.g., CYP3A4). Use Ames tests for mutagenicity and hERG channel binding assays to assess cardiac toxicity. Toxicity thresholds (LD₅₀) can be estimated via in silico QSAR models (e.g., ProTox-II) .

Data Analysis & Experimental Design

Q. Which chromatographic techniques are most effective for separating enantiomers of 2-phenyl-2-(propylamino)ethan-1-ol, and what chiral columns are recommended?

  • Methodological Answer: Use HPLC with chiral stationary phases (CSPs) like Chiralpak AD-H or Lux Amylose-2. Mobile phase: hexane/isopropanol (85:15) with 0.1% diethylamine. Retention times and resolution factors (Rs >1.5) should be optimized via gradient elution. Confirm enantiopurity with polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) .

Q. What spectroscopic or computational methods can resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodological Answer: Variable-temperature NMR (VT-NMR) identifies tautomerization (e.g., keto-enol shifts) by tracking signal coalescence. DFT calculations (B3LYP/6-31G*) model energy minima for rotamers of the propylamino chain. Compare experimental and computed IR/Raman spectra to validate dominant conformers .

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